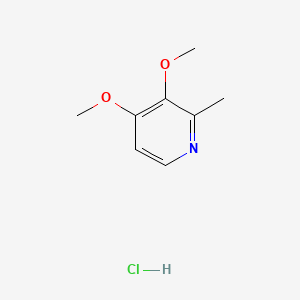
6-(2-Piperidinyl)-1,3-benzodioxol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Piperidinyl)-1,3-benzodioxol-5-ol is a chemical compound that features a piperidine ring attached to a benzodioxole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both the piperidine and benzodioxole structures suggests that it may exhibit unique biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Piperidinyl)-1,3-benzodioxol-5-ol typically involves the formation of the piperidine ring followed by its attachment to the benzodioxole moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1,2-dihydroxybenzene with piperidine in the presence of a dehydrating agent can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The use of continuous flow reactors and other advanced technologies can further enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Piperidinyl)-1,3-benzodioxol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzodioxole derivatives.
Aplicaciones Científicas De Investigación
6-(2-Piperidinyl)-1,3-benzodioxol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It may be investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or neuroprotective properties.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 6-(2-Piperidinyl)-1,3-benzodioxol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with various biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The benzodioxole moiety may contribute to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Piperine: A naturally occurring alkaloid with a piperidine ring, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine-containing compound with potential anticancer and anti-inflammatory effects.
Matrine: A piperidine alkaloid with various pharmacological activities, including anti-inflammatory and anticancer effects.
Uniqueness
6-(2-Piperidinyl)-1,3-benzodioxol-5-ol is unique due to the combination of the piperidine and benzodioxole moieties, which may confer distinct biological activities not observed in other similar compounds
Propiedades
Número CAS |
1296674-30-0 |
|---|---|
Fórmula molecular |
C12H15NO3 |
Peso molecular |
221.256 |
Nombre IUPAC |
6-piperidin-2-yl-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C12H15NO3/c14-10-6-12-11(15-7-16-12)5-8(10)9-3-1-2-4-13-9/h5-6,9,13-14H,1-4,7H2 |
Clave InChI |
LKTRHAINJNOEKB-UHFFFAOYSA-N |
SMILES |
C1CCNC(C1)C2=CC3=C(C=C2O)OCO3 |
Sinónimos |
6-(2-Piperidinyl)-1,3-benzodioxol-5-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride](/img/structure/B578619.png)







![7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B578633.png)


![2'-Methoxy-[3,3'-bipyridin]-4-amine](/img/structure/B578638.png)

